molecular formula C9H14N4O B2456096 N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide CAS No. 2411306-66-4

N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide

Cat. No. B2456096
CAS RN: 2411306-66-4
M. Wt: 194.238
InChI Key: NCPUDDTZOKHBPO-UHFFFAOYSA-N
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Description

N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide, also known as EMT, is a small molecule inhibitor that has shown potential in various scientific research applications. EMT is a triazole-based compound that has been synthesized using different methods.

Mechanism of Action

N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide exerts its effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which is involved in the regulation of transcription. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide also induces cell cycle arrest by inhibiting the activity of CDK9. In addition, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been found to reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has also been shown to inhibit the replication of viruses by interfering with viral protein synthesis.

Advantages and Limitations for Lab Experiments

N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been shown to have high potency and selectivity for its targets. However, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide can be toxic to cells at high concentrations, which can limit its use in certain assays.

Future Directions

For N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide research include the development of N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide derivatives, investigation of N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide's effects on other diseases, and the use of N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide in combination with other drugs or therapies.

Synthesis Methods

N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide can be synthesized using different methods. The most commonly used method involves the reaction of 3-Ethyl-5-methyl-4H-1,2,4-triazole with propargyl bromide in the presence of a base. The resulting intermediate is then reacted with acryloyl chloride to obtain N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide. Other methods involve the use of different reagents and solvents.

Scientific Research Applications

N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been extensively studied for its potential in various scientific research applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide has been shown to inhibit the replication of certain viruses, such as hepatitis C virus and dengue virus.

properties

IUPAC Name

N-[(3-ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-4-9(14)10-6-8-7(3)11-12-13(8)5-2/h4H,1,5-6H2,2-3H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPUDDTZOKHBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)C)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide

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